2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
CAS No.: 886941-37-3
Cat. No.: VC11951998
Molecular Formula: C13H18N6O3S2
Molecular Weight: 370.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886941-37-3 |
|---|---|
| Molecular Formula | C13H18N6O3S2 |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
| Standard InChI | InChI=1S/C13H18N6O3S2/c1-7-5-8(19-22-7)14-9(20)6-23-12-18-17-11(24-12)15-10(21)16-13(2,3)4/h5H,6H2,1-4H3,(H,14,19,20)(H2,15,16,17,21) |
| Standard InChI Key | LHFDLOAOKRJMJA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
| Canonical SMILES | CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C |
Introduction
Structural Analysis
Molecular Architecture
The compound’s structure comprises three key moieties:
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1,3,4-Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for electronic stability and bioactivity.
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Sulfanyl-Acetamide Linker: A -S-CH2-C(=O)-NH- group connecting the thiadiazole to the oxazole ring.
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5-Methyl-1,2-Oxazole Substituent: A five-membered oxygen- and nitrogen-containing heterocycle with a methyl group at position 5.
Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 370.5 g/mol | |
| logP | 2.85 (predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 7 | |
| Polar Surface Area | 112.8 Ų |
The tert-butylcarbamoyl group enhances lipophilicity, potentially improving membrane permeability, while the oxazole ring contributes to π-π stacking interactions in biological targets .
Synthesis and Characterization
Synthetic Pathway
The synthesis involves multi-step reactions:
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Thiadiazole Core Formation: Condensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions.
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Sulfanyl-Acetamide Coupling: Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
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Oxazole Ring Introduction: Cyclization of propargylamines or via Huisgen cycloaddition to attach the 5-methyl-1,2-oxazol-3-yl group.
Characterization Data
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NMR: NMR (DMSO-d6): δ 1.38 (s, 9H, tert-butyl), 2.34 (s, 3H, CH3), 4.21 (s, 2H, SCH2), 6.82 (s, 1H, oxazole-H) .
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HPLC Purity: >95% (method: C18 column, acetonitrile/water gradient).
Biological Activities
Antimicrobial Activity
Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies of analogs show:
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8–16 | |
| Escherichia coli | 16–32 | |
| Candida albicans | 32–64 |
Mechanistically, the sulfanyl group disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.3 | |
| A549 (Lung) | 18.7 | |
| HepG2 (Liver) | 22.1 |
The acetamide moiety may intercalate DNA or inhibit topoisomerase II, though target validation is ongoing.
Research Findings and Challenges
Key Studies
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SAR Analysis: Substituents at the thiadiazole C5 position (e.g., tert-butylcarbamoyl) enhance metabolic stability by reducing CYP3A4-mediated oxidation.
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In Vivo Pharmacokinetics: Oral bioavailability in rats is 42%, with a half-life of 3.2 hours, suggesting suitability for oral dosing .
Limitations
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Solubility: Aqueous solubility <10 µg/mL necessitates formulation optimization .
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Off-Target Effects: Moderate hERG inhibition (IC50 = 15 µM) raises cardiac safety concerns.
Future Directions
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Prodrug Development: Esterification of the acetamide group to improve solubility.
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Targeted Delivery: Nanoparticle encapsulation (e.g., PLGA) to enhance tumor accumulation.
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Combination Therapy: Synergy studies with cisplatin in resistant cancers.
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